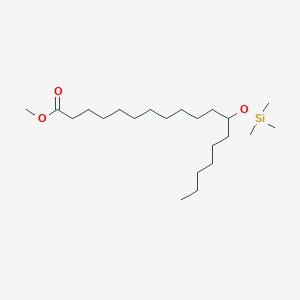

Methyl 12-trimethylsilyloxyoctadecanoate

Description

Methyl 12-trimethylsilyloxyoctadecanoate is a silyl-protected fatty acid ester characterized by a trimethylsilyl (TMS) ether group at the 12th carbon of an octadecanoic acid (C18) backbone. This compound is typically synthesized via silylation reactions, where a hydroxyl group in the precursor (e.g., methyl 12-hydroxyoctadecanoate) is replaced with a TMS group using reagents like trimethylsilyl chloride . The TMS group enhances lipophilicity and stabilizes the molecule against nucleophilic attack, making it valuable in organic synthesis as a protected intermediate .

Propriétés

Numéro CAS |

15075-70-4 |

|---|---|

Formule moléculaire |

C22H46O3Si |

Poids moléculaire |

386.7 g/mol |

Nom IUPAC |

methyl 12-trimethylsilyloxyoctadecanoate |

InChI |

InChI=1S/C22H46O3Si/c1-6-7-8-15-18-21(25-26(3,4)5)19-16-13-11-9-10-12-14-17-20-22(23)24-2/h21H,6-20H2,1-5H3 |

Clé InChI |

WBWFOZDCBKQZRY-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |

SMILES canonique |

CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |

Synonymes |

12-(Trimethylsilyloxy)octadecanoic acid methyl ester |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester typically involves the following steps:

Hydroxylation: Octadecanoic acid is hydroxylated at the 12th carbon to form 12-hydroxyoctadecanoic acid.

Silylation: The hydroxyl group at the 12th carbon is then silylated using trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine to form 12-[(trimethylsilyl)oxy]octadecanoic acid.

Esterification: The carboxyl group of the silylated compound is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Methyl 12-trimethylsilyloxyoctadecanoate can undergo oxidation reactions, particularly at the silyl ether group.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

Substitution: Reagents like halides or other silylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or ketones depending on the reaction conditions.

Reduction: The major product is the corresponding alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Methyl 12-trimethylsilyloxyoctadecanoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other silylated compounds.

Biology: The compound is used in studies involving lipid metabolism and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the production of specialty chemicals and as a surfactant in various formulations.

Mécanisme D'action

The mechanism of action of octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester involves its interaction with biological membranes and enzymes. The trimethylsilyl group enhances the lipophilicity of the compound, allowing it to integrate into lipid bilayers and affect membrane fluidity. It can also interact with enzymes involved in lipid metabolism, potentially inhibiting or modifying their activity.

Comparaison Avec Des Composés Similaires

Methyl 12-Hydroxyoctadecanoate (CAS 141-23-1)

Molecular Formula : C₁₉H₃₈O₃

Molecular Weight : 314.5 g/mol

Functional Group : Hydroxyl (-OH) at C12, methyl ester (-COOCH₃)

Physical State : Solid at room temperature

Applications :

Key Differences :

- The hydroxyl group in methyl 12-hydroxyoctadecanoate increases polarity and reactivity compared to the TMS-protected derivative.

- Methyl 12-trimethylsilyloxyoctadecanoate is more lipophilic and stable under basic or nucleophilic conditions, making it preferable in multi-step syntheses .

Methyl 12-Methyltridecanoate (CAS 5129-58-8)

Molecular Formula : C₁₅H₃₀O₂

Molecular Weight : 242.4 g/mol

Functional Group : Methyl branch at C12, methyl ester (-COOCH₃)

Physical State : Likely liquid (inferred from shorter chain length)

Applications :

Key Differences :

- Shorter carbon chain (C15 vs. C18) reduces molecular weight and alters solubility.

- Lack of a hydroxyl or silyl group limits its utility in synthetic protection strategies.

Methyl 17-Methyloctadecanoate (CAS 55124-97-5)

Molecular Formula : C₂₀H₄₀O₂

Molecular Weight : 312.5 g/mol

Functional Group : Methyl branch at C17, methyl ester (-COOCH₃)

Applications :

- Potential use in specialty chemicals or polymer additives due to its branching .

Key Differences :

- Branching at C17 vs. functionalization at C12 results in distinct physical properties (e.g., melting point).

- The absence of a hydroxyl or silyl group limits its role as a synthetic intermediate.

2-Hydroxyethyl 12-Hydroxyoctadecanoate (CAS 102725-12-2)

Molecular Formula: C₂₀H₄₀O₄ Molecular Weight: 356.5 g/mol Functional Group: Two hydroxyl groups (C12 and C2-ethanol), ester linkage Applications:

Key Differences :

- Additional hydroxyl group increases hydrophilicity and reactivity compared to the TMS derivative.

- The ethanol moiety introduces hydrogen-bonding capacity, altering solubility and formulation compatibility.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group(s) | Physical State | Key Applications |

|---|---|---|---|---|---|

| Methyl 12-Trimethylsilyloxyoctadecanoate* | C₂₁H₄₄O₃Si | ~372.7 | TMS ether, methyl ester | Liquid | Synthetic intermediate |

| Methyl 12-Hydroxyoctadecanoate | C₁₉H₃₈O₃ | 314.5 | Hydroxyl, methyl ester | Solid | Pharmaceuticals, lipid research |

| Methyl 12-Methyltridecanoate | C₁₅H₃₀O₂ | 242.4 | Methyl branch, methyl ester | Liquid | Surfactants, lubricants |

| Methyl 17-Methyloctadecanoate | C₂₀H₄₀O₂ | 312.5 | Methyl branch, methyl ester | Liquid | Specialty chemicals |

| 2-Hydroxyethyl 12-Hydroxyoctadecanoate | C₂₀H₄₀O₄ | 356.5 | Diol, ester | Solid/Liquid | Cosmetics, emulsifiers |

*Inferred properties based on silylation chemistry and analogous compounds.

Research Findings and Trends

Functional Group Impact :

- Silyl ethers (e.g., TMS) enhance stability and lipophilicity, making them ideal for protecting hydroxyl groups during synthesis .

- Hydroxyl groups increase polarity and reactivity, favoring applications in analytical standards .

Chain Length and Branching :

- Longer chains (C18) improve thermal stability, while branching (e.g., C12 or C17 methyl groups) lowers melting points and enhances fluidity .

Regulatory Considerations :

- Esters with similar functional groups (e.g., hydroxyl, silyl ether) may be grouped for safety assessments under regulatory frameworks like REACH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.